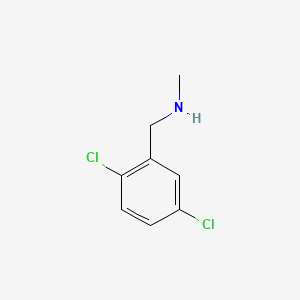
N-(2,5-Dichlorobenzyl)-N-methylamine
Vue d'ensemble
Description
N-(2,5-Dichlorobenzyl)-N-methylamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group substituted with two chlorine atoms at the 2 and 5 positions, and a methylamine group
Applications De Recherche Scientifique
N-(2,5-Dichlorobenzyl)-N-methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
Target of Action
Compounds with a structure similar to “N-(2,5-Dichlorobenzyl)-N-methylamine” often target proteins or enzymes in the body. For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets can lead to a variety of effects. For example, 2,4-Dichlorobenzyl alcohol, a compound with a similar dichlorobenzyl group, is known to have antiseptic properties, able to kill bacteria and viruses associated with mouth and throat infections .
Biochemical Pathways
The affected pathways can vary widely depending on the specific targets of the compound. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, the antiseptic properties of 2,4-Dichlorobenzyl alcohol result in the death of bacteria and viruses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, a low-pH environment has been found to enhance the antiviral activity of dichlorobenzyl alcohol .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichlorobenzyl)-N-methylamine typically involves the reaction of 2,5-dichlorobenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
2,5-Dichlorobenzyl chloride+Methylamine→this compound+Hydrochloric acid
The reaction is usually catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and in-line purification systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-Dichlorobenzyl)-N-methylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzyl ring can be substituted by nucleophiles such as hydroxide or alkoxide ions.
Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the benzyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzylamines.
Oxidation: Formation of this compound oxide.
Reduction: Formation of reduced benzyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Dichlorobenzyl)-N-methylamine
- N-(3,5-Dichlorobenzyl)-N-methylamine
- N-(2,6-Dichlorobenzyl)-N-methylamine
Uniqueness
N-(2,5-Dichlorobenzyl)-N-methylamine is unique due to the specific positioning of the chlorine atoms on the benzyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWHXHJPISASFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238139 | |
| Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-16-2 | |
| Record name | 2,5-Dichloro-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90390-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


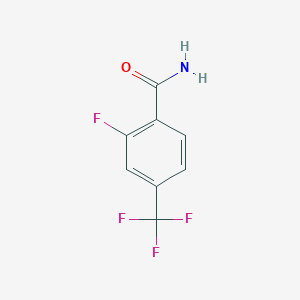
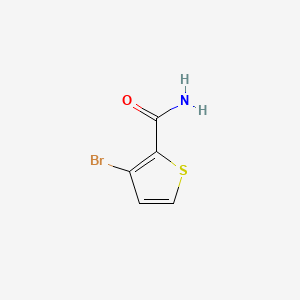
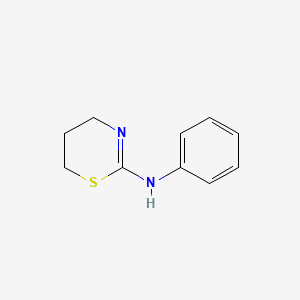
![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)
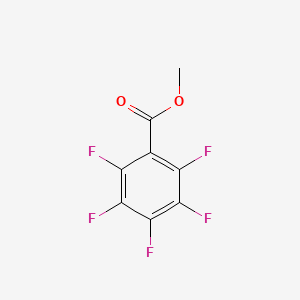
![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)
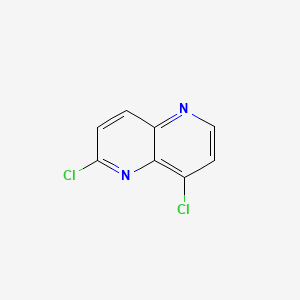
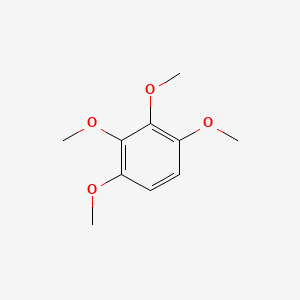

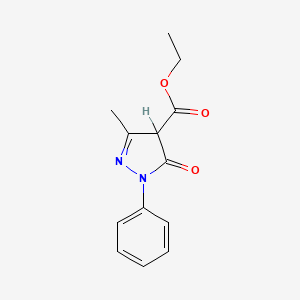
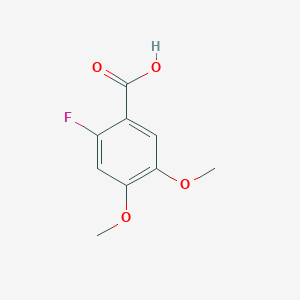
![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)

![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)
